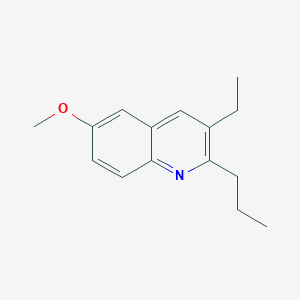![molecular formula C13H10N2O2 B11878830 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl- CAS No. 889879-51-0](/img/structure/B11878830.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the class of chromeno[2,3-b]pyridines. These compounds are known for their versatile biological profiles and various applications in medicinal chemistry. The structure of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE includes a fused chromene and pyridine ring system, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can be achieved through a one-pot process. This method involves the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. The reaction is carried out under reflux conditions, leading to the formation of the desired compound in good yield .
Industrial Production Methods
In an industrial setting, the production of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can be scaled up using similar one-pot synthesis methodologies. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, can be applied to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromeno[2,3-b]pyridines.
Substitution: Various substituted chromeno[2,3-b]pyridines with different functional groups.
Aplicaciones Científicas De Investigación
6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antibacterial, anticancer, and antiasthmatic properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized as a corrosion inhibitor for mild steel and other industrial applications
Mecanismo De Acción
The mechanism of action of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell pathways, resulting in anticancer effects .
Comparación Con Compuestos Similares
6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Similar structure but different functional groups.
Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate: Contains a carboxylate group instead of an amino group.
Pyrazolo[3,4-d]pyrimidine derivatives: Different heterocyclic system but similar biological activities .
The uniqueness of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE lies in its specific structure and the presence of an amino group, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
889879-51-0 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
6-amino-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-5-6-8-12(16)11-9(14)3-2-4-10(11)17-13(8)15-7/h2-6H,14H2,1H3 |
Clave InChI |
QSQOUBGASVDTQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



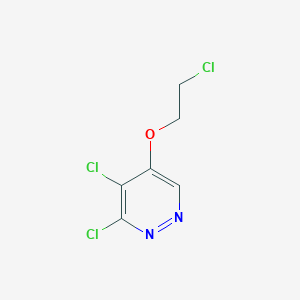
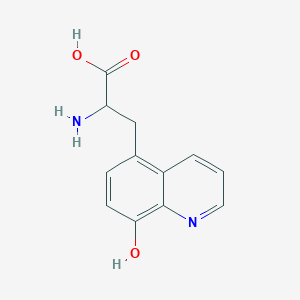
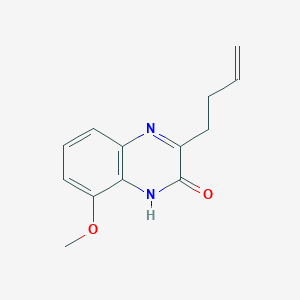

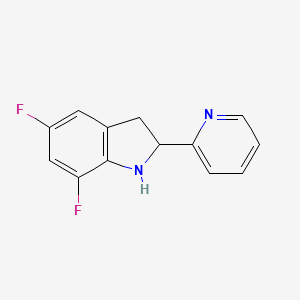

![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

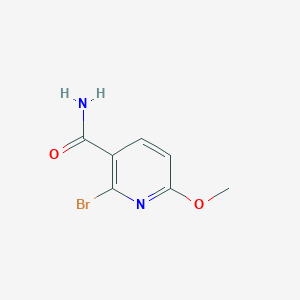
![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-](/img/structure/B11878803.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
